Bis(3,5,5-trimethylhexyl) adipate

Catalog No.
S15955696
CAS No.
20270-50-2
M.F
C24H46O4
M. Wt
398.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(3,5,5-trimethylhexyl) adipate

CAS Number

20270-50-2

Product Name

Bis(3,5,5-trimethylhexyl) adipate

IUPAC Name

bis(3,5,5-trimethylhexyl) hexanedioate

Molecular Formula

C24H46O4

Molecular Weight

398.6 g/mol

InChI

InChI=1S/C24H46O4/c1-19(17-23(3,4)5)13-15-27-21(25)11-9-10-12-22(26)28-16-14-20(2)18-24(6,7)8/h19-20H,9-18H2,1-8H3

InChI Key

ISQGOXKDLGVOKQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC(=O)CCCCC(=O)OCCC(C)CC(C)(C)C)CC(C)(C)C

Bis(3,5,5-trimethylhexyl) adipate is a synthetic organic compound with the molecular formula C24H46O4C_{24}H_{46}O_{4} and a molecular weight of approximately 398.62 g/mol. It is categorized as an ester, specifically derived from adipic acid and 3,5,5-trimethylhexanol. The compound is characterized by its low density of 0.921 g/cm³ and a boiling point of 372ºC at 760 mmHg, making it suitable for various applications in the chemical industry. Its flash point is recorded at 158.4ºC, indicating its thermal stability under normal conditions .

The primary reaction involved in the formation of bis(3,5,5-trimethylhexyl) adipate is the esterification reaction, where adipic acid reacts with 3,5,5-trimethylhexanol in the presence of an acid catalyst. This reaction typically proceeds as follows:

Adipic Acid+2×3 5 5 trimethylhexanolBis 3 5 5 trimethylhexyl adipate+2×Water\text{Adipic Acid}+2\times \text{3 5 5 trimethylhexanol}\rightarrow \text{Bis 3 5 5 trimethylhexyl adipate}+2\times \text{Water}

In addition to the synthesis reaction, this compound can undergo hydrolysis in the presence of water or acidic conditions to revert to its constituent acids and alcohols .

The synthesis of bis(3,5,5-trimethylhexyl) adipate can be achieved through several methods:

  • Conventional Esterification: This method involves heating adipic acid with an excess of 3,5,5-trimethylhexanol in the presence of a strong acid catalyst (e.g., sulfuric acid). The reaction typically requires refluxing for several hours.
  • Enzymatic Synthesis: Enzyme-catalyzed processes are emerging as greener alternatives for synthesizing esters. Lipases can be employed to catalyze the esterification under mild conditions, potentially yielding fewer by-products and requiring less energy .
  • Transesterification: This method involves reacting an existing ester with 3,5,5-trimethylhexanol in the presence of a catalyst to produce bis(3,5,5-trimethylhexyl) adipate.

Bis(3,5,5-trimethylhexyl) adipate finds applications across various industries:

  • Plasticizers: It is commonly used as a plasticizer in polyvinyl chloride (PVC) and other polymers to enhance flexibility and durability.
  • Lubricants: Its properties make it suitable for use in lubricants and hydraulic fluids due to its thermal stability.
  • Cosmetics: The compound is utilized in cosmetic formulations for its emollient properties.
  • Coatings: It serves as an additive in coatings to improve performance characteristics.

Several compounds share structural similarities with bis(3,5,5-trimethylhexyl) adipate. Below is a comparison highlighting their unique features:

Compound NameMolecular FormulaMolecular WeightUnique Features
Bis(2-ethylhexyl) adipateC22H42O4370.57 g/molWidely used plasticizer with good low-temperature properties .
Bis(3-ethylhexyl) adipateC24H46O4398.62 g/molSimilar structure but different alkyl chain length affecting solubility .
Bis(3,5-dimethylhexyl) adipateC22H42O4370.57 g/molExhibits different thermal properties compared to bis(3,5,5-trimethylhexyl) adipate .
Bis(2-propylheptyl) adipateC24H46O4398.62 g/molKnown for lower volatility compared to other plasticizers .

Bis(3,5,5-trimethylhexyl) adipate stands out due to its unique branching structure that contributes to its physical properties such as lower volatility and higher thermal stability compared to linear or less branched esters.

XLogP3

7.4

Hydrogen Bond Acceptor Count

4

Exact Mass

398.33960994 g/mol

Monoisotopic Mass

398.33960994 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-15-2024

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